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Abstract
VV261 is a novel, orally bioavailable double prodrug of the potent antiviral nucleoside analog

4'-fluorouridine (4'-FU). Developed to overcome the chemical instability of its parent compound,

VV261 has demonstrated significant efficacy against Severe Fever with Thrombocytopenia

Syndrome Virus (SFTSV) in preclinical models. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, mechanism of action, and

preclinical data for VV261, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties
VV261 is chemically described as a 4'-fluorouridine derivative with three isobutyryl groups

esterified to the ribose moiety and a nicotinoyloxymethyl group attached to the imide nitrogen

of the uracil base.[1] This double prodrug strategy enhances its chemical stability and

pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of VV261
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Property Value Reference

IUPAC Name

[3-[(2R,3R,4S,5S)-5-fluoro-3,4-

bis(2-methylpropanoyloxy)-5-

(2-

methylpropanoyloxymethyl)oxo

lan-2-yl]-2,6-dioxopyrimidin-1-

yl]methyl pyridine-3-

carboxylate;hydrochloride

[2]

Molecular Formula C₂₈H₃₅ClFN₃O₁₁ [2]

Molecular Weight 644.0 g/mol [2]

Appearance To be determined [3]

Solubility To be determined [3]

Storage Conditions

Dry, dark, and at 0-4°C for

short term or -20°C for long

term

[3]

Mechanism of Action
VV261 is a prodrug that is metabolized in the body to its active form, 4'-fluorouridine

triphosphate (4'-FlU-TP).[4] As a pyrimidine analog, 4'-FlU-TP acts as a competitive inhibitor of

the viral RNA-dependent RNA polymerase (RdRp).[4][5] Incorporation of 4'-FlU-TP into the

nascent viral RNA chain leads to premature termination of transcription, thereby inhibiting viral

replication.[2][5]

Signaling Pathway of VV261 Metabolism and Action

VV261 4'-Fluorouridine (4'-FU)
Esterases

4'-FU Monophosphate
Kinases

4'-FU Diphosphate
Kinases

4'-Fluorouridine Triphosphate (4'-FlU-TP)
Kinases

Viral RNA-dependent RNA Polymerase (RdRp) Viral RNA Replication
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Metabolic activation of VV261 and inhibition of viral replication.

Biological Activity
VV261 has demonstrated potent antiviral activity against SFTSV and Lymphocytic

Choriomeningitis Virus (LCMV) in vitro.

Table 2: In Vitro Antiviral Activity of VV261

Virus Cell Line EC₅₀ (µM) CC₅₀ (µM)
Selectivity
Index (SI)

Reference

SFTSV Vero 0.89 >500 >561 [4][6]

LCMV Vero 0.15 >500 >3333 [4][6]

Pharmacokinetics
Pharmacokinetic studies in multiple animal species have shown that VV261 is orally

bioavailable and is efficiently converted to its active metabolite.

Table 3: Pharmacokinetic Parameters of VV261 (as 4'-FU) Following Oral Administration

Species
Dose
(mg/kg)

Cₘₐₓ
(ng/mL)

Tₘₐₓ (h)
AUC₀₋t
(ng·h/mL)

T₁/₂ (h)
Referenc
e

Mouse
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Rat
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Dog
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Note: Specific quantitative pharmacokinetic data for VV261 in mice, rats, and dogs were not

available in the public search results. The key publication's supplementary information is cited
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as containing this data.[7]

In Vivo Efficacy
VV261 has demonstrated significant in vivo efficacy in a lethal mouse model of SFTSV

infection.

Table 4: In Vivo Efficacy of VV261 against SFTSV in Mice

Mouse
Model

Challeng
e Virus

Treatmen
t

Dose
(mg/kg/da
y)

Duration
Survival
Rate

Referenc
e

IFNAR⁻/⁻

mice
SFTSV VV261 5 7 days 100% [1]

Oral administration of VV261 at 5 mg/kg/day for 7 days provided complete protection against

lethal SFTSV infection in mice, preventing weight loss and significantly reducing viral loads in

multiple organs.[1]

Experimental Protocols
Synthesis of VV261
A general procedure for the synthesis of 4'-fluorouridine prodrugs involves a multi-step process

starting from uridine. Key steps include the introduction of the fluorine atom at the 4' position of

the ribose, followed by the protection of hydroxyl groups, and subsequent esterification to

attach the isobutyryl and nicotinoyloxymethyl promoieties.

General Synthesis Workflow for 4'-Fluorouridine Prodrugs

Uridine 4'-Fluoro-uridine Intermediate
Multi-step synthesis

Protected 4'-FU
Protection of -OH groups

VV261
Esterification with promoieties

Click to download full resolution via product page

Simplified workflow for the synthesis of VV261.
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For a detailed, step-by-step synthesis protocol, please refer to the supporting information of

Cheng et al., J Med Chem. 2025.[7]

In Vitro Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the half-maximal effective concentration (EC₅₀) of VV261 against

SFTSV.

Methodology:

Cell Seeding: Seed Vero cells in 24-well plates and incubate until a confluent monolayer is

formed.

Compound Dilution: Prepare serial dilutions of VV261 in culture medium.

Infection: Infect the cell monolayers with SFTSV at a predetermined multiplicity of infection

(MOI).

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium

containing the different concentrations of VV261.

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5

days).

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize

the plaques.

Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as

the concentration of VV261 that reduces the number of plaques by 50% compared to the

untreated virus control.

In Vivo Efficacy Study (SFTSV Mouse Model)
Objective: To evaluate the in vivo efficacy of orally administered VV261 in a lethal SFTSV

infection model.

Animal Model: Type I interferon receptor-deficient (IFNAR⁻/⁻) mice are highly susceptible to

SFTSV and are a commonly used model.
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Methodology:

Acclimatization: Acclimate IFNAR⁻/⁻ mice to the laboratory conditions.

Infection: Challenge the mice with a lethal dose of SFTSV via intraperitoneal injection.

Treatment: Initiate oral gavage of VV261 at the desired dose (e.g., 5 mg/kg/day) at a

specified time post-infection (e.g., 1 hour). A vehicle control group should be included.

Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and

survival for a specified period (e.g., 14 days).

Viral Load Determination: At selected time points, a subset of mice from each group can be

euthanized, and organs (e.g., spleen, liver, lung) and blood can be collected to determine

viral titers by plaque assay or qRT-PCR.

Data Analysis: Compare the survival curves, body weight changes, and viral loads between

the VV261-treated and vehicle-treated groups to determine the efficacy of the compound.
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Workflow for In Vivo Efficacy Study

Acclimatize IFNAR-/- mice

Infect with lethal dose of SFTSV

Oral administration of VV261 or vehicle

Monitor daily (survival, weight) Viral load determination (optional)

Analyze data

Click to download full resolution via product page

General workflow for assessing the in vivo efficacy of VV261.

Conclusion
VV261 represents a significant advancement in the development of oral antiviral therapies for

SFTSV and potentially other pathogenic RNA viruses. Its improved chemical stability and

favorable pharmacokinetic profile, coupled with potent in vivo efficacy, make it a strong

candidate for further clinical development. The information provided in this technical guide is

intended to facilitate ongoing research and accelerate the translation of this promising

compound into a clinically effective therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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